Product packaging for Ethyl 4-(3-oxocyclohexyl)butanoate(Cat. No.:CAS No. 100315-21-7)

Ethyl 4-(3-oxocyclohexyl)butanoate

Cat. No.: B3044664
CAS No.: 100315-21-7
M. Wt: 212.28 g/mol
InChI Key: PDMAGDWIOUUWKC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxocyclohexyl)butanoate is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B3044664 Ethyl 4-(3-oxocyclohexyl)butanoate CAS No. 100315-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100315-21-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-(3-oxocyclohexyl)butanoate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h10H,2-9H2,1H3

InChI Key

PDMAGDWIOUUWKC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1CCCC(=O)C1

Canonical SMILES

CCOC(=O)CCCC1CCCC(=O)C1

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 3 Oxocyclohexyl Butanoate and Structural Analogues

Convergent and Linear Synthesis Strategies

The construction of ethyl 4-(3-oxocyclohexyl)butanoate and related structures can be approached through various synthetic plans. Key among these are conjugate addition reactions, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This approach is highly effective for forming the requisite carbon framework.

Conjugate addition, also known as 1,4-addition, is a cornerstone for synthesizing these target molecules. masterorganicchemistry.com The reaction involves the addition of a nucleophile to an electron-deficient alkene, such as 2-cyclohexen-1-one, which is in conjugation with an electron-withdrawing group. masterorganicchemistry.com The primary driving force is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com Achieving stereo- and regioselectivity is crucial, and various catalytic systems have been developed to control these outcomes. The transition metal-catalyzed enantioselective conjugate addition (ECA) of nucleophiles to these Michael acceptors is a particularly powerful method for creating chiral molecules. nih.gov

Organozinc reagents are valuable nucleophiles in conjugate addition reactions due to their functional group tolerance. taylorfrancis.comorganic-chemistry.org They can be prepared through the direct insertion of zinc metal into organic halides, an atom-economical process. nih.gov While ordinary organozinc reagents can react with α,β-unsaturated ketones, their reactivity can be enhanced. taylorfrancis.com

A significant advancement involves the use of copper(I) to catalyze the addition of functionalized organozinc reagents. acs.org For instance, the synthesis of a close structural analogue, ethyl 5-(3-oxocyclohexyl)pentanoate, was achieved by the conjugate addition of a functionalized organozinc iodide to 2-cyclohexen-1-one. This reaction proceeds efficiently in the presence of catalytic amounts of a copper(I) salt. acs.org Even without a transition metal catalyst, organozinc halides have been shown to add effectively to enones when DME is used as the solvent instead of THF. rsc.org This solvent effect is attributed to DME's ability to stabilize a transition state involving two organozinc moieties, thereby lowering the activation energy. rsc.org

Reagent/Catalyst SystemSubstrateProductYieldReference
IZn(CH₂)₄CO₂Et / cat. CuCN·2LiCl2-Cyclohexen-1-oneEthyl 5-(3-oxocyclohexyl)pentanoate89% acs.org
PhZnI / LiCl2-Cyclohexen-1-one3-Phenylcyclohexan-1-one98% nih.govrsc.org
EtO₂C(CH₂)₂ZnI / LiCl2-Cyclohexen-1-oneEthyl 3-(3-oxocyclohexyl)propanoate92% nih.govrsc.org

Copper-based catalytic systems are highly efficient for the conjugate addition of various organometallic reagents, including diorganozinc, triorganoaluminum, and Grignard reagents, to Michael acceptors. nih.gov The copper-catalyzed enantioselective conjugate addition (ECA) provides a powerful route to a wide array of chiral molecules. nih.gov The versatility of this method allows for the use of challenging Michael acceptors, such as α,β-unsaturated aldehydes, thioesters, and N-acyloxazolidinones. nih.gov The resulting chiral products can be readily converted into various natural products. nih.gov The development of chiral ligands for copper catalysts has been instrumental in achieving high enantioselectivity in these transformations. nih.gov

The Michael addition is a specific type of conjugate addition involving the addition of an enolate or other soft nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is one of the most important carbon-carbon bond-forming reactions in organic synthesis. clockss.org The process typically involves three steps: deprotonation to form the nucleophilic enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the newly formed enolate to yield the final 1,5-dicarbonyl product. masterorganicchemistry.comyoutube.com

In recent years, organocatalysis has emerged as a powerful tool for mediating Michael additions, often providing high enantioselectivity without the need for metal catalysts. mdpi.com Chiral primary or secondary amines are commonly used as catalysts. nih.gov For example, the reaction of a ketone with a primary amine catalyst can form an enamine intermediate. mdpi.com This enamine then acts as the nucleophile in the Michael addition. mdpi.com

Different organocatalytic systems have been successfully applied to the addition of various nucleophiles to cyclic α,β-unsaturated ketones.

Thiourea-based catalysts: A cooperative dual catalyst system composed of 4-dimethylaminopyridine (B28879) (DMAP) and a thiourea (B124793) derivative has been shown to efficiently promote the Michael addition of β-ketoesters to 2-cyclohexen-1-one, particularly under high-pressure conditions. clockss.org Chiral bifunctional organocatalysts, such as those derived from (R, R)-1,2-diphenylethylenediamine (DPEN) and incorporating a thiourea moiety, activate ketones through enamine formation and the α,β-unsaturated acceptor via hydrogen bonding, leading to high yields and enantioselectivities. mdpi.commdpi.com

Primary amine catalysts: Chiral primary amines derived from natural cinchona alkaloids can catalyze the direct vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. nih.gov This "dienamine catalysis" ensures complete γ-site selectivity and high diastereo- and enantioselectivity. nih.gov

Catalyst SystemNucleophileAcceptorYieldEnantiomeric Excess (ee)Reference
DMAP / Thiourea AEthyl acetoacetate (B1235776)2-Cyclohexen-1-one99%N/A (racemic) clockss.org
(R,R)-DPEN-thioureaAcetophenonetrans-β-Nitrostyrene96%98% mdpi.com
Cinchona-derived amineβ-Methyl-2-cyclohexen-1-oneNitrostyrene70%80% nih.gov

Lewis acids can also catalyze Michael additions. Ytterbium triflate (Yb(OTf)₃) is a notable example of a water-tolerant Lewis acid that can effectively catalyze the reaction. researchgate.net It has been shown to be highly efficient in promoting the Michael addition of α-nitroesters to enones, including 2-cyclohexen-1-one, with reactions often proceeding to quantitative conversion. researchgate.net An advantage of this system is the ability to perform the reaction in water, an environmentally benign solvent. researchgate.net The Lewis acid activates the enone, making it more susceptible to nucleophilic attack. researchgate.net

CatalystNucleophileAcceptorSolventYieldReference
Yb(OTf)₃Methyl 2-nitropropanoate2-Cyclohexen-1-oneWater99% researchgate.net
Yb(OTf)₃Methyl 2-nitropropanoate2-Cyclopenten-1-oneWater99% researchgate.net
Yb(OTf)₃Methyl 2-nitropropanoateMethyl vinyl ketoneWater99% researchgate.net

Michael Addition Methodologies to Cyclic α,β-Unsaturated Ketones

Solvent-Controlled and Green Michael Addition Conditions (e.g., ultrasonic irradiation)

The Michael addition is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of 1,5-dicarbonyl compounds, which are direct precursors to cyclohexanone (B45756) rings via subsequent intramolecular aldol (B89426) or Claisen condensation. The synthesis of highly functionalized cyclohexanones can be achieved through a cascade inter-intramolecular double Michael strategy. beilstein-journals.orgnih.gov In this approach, an enolate first adds to a Michael acceptor, and the resulting intermediate then undergoes an intramolecular cyclization. beilstein-journals.org

The control of reaction conditions, including the solvent and energy input, is critical for optimizing these transformations. Green chemistry principles have led to the development of more environmentally benign methodologies. For instance, performing reactions in aqueous media or using techniques like ultrasonic irradiation can enhance reaction rates and yields while minimizing the use of volatile organic solvents. cjcatal.com Ultrasound-assisted multicomponent reactions, sometimes using supramolecular catalysts like β-cyclodextrin in water, represent a green method for synthesizing related heterocyclic structures. cjcatal.com This approach highlights the potential for applying similar green and solvent-controlled conditions to the Michael additions that form the backbone of this compound analogues.

Enolate Chemistry and Alkylation Strategies

The alkylation of enolates is a powerful and widely used method for forming carbon-carbon bonds at the α-position of a carbonyl group. libretexts.org This strategy is directly applicable to the synthesis of this compound by reacting a cyclohexanone enolate with an appropriate ethyl butanoate-derived electrophile.

The process begins with the deprotonation of a ketone at the α-carbon to form an enolate. masterorganicchemistry.comyoutube.com For an unsymmetrical ketone like 2-methylcyclohexanone, the regioselectivity of deprotonation is controlled by the reaction conditions. masterorganicchemistry.comyoutube.com

Kinetic Enolate: Formed by using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The base removes the most accessible proton, which is typically on the less substituted α-carbon. libretexts.orgyoutube.com

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, such as using a smaller, weaker base (e.g., sodium hydride) at higher temperatures. This favors the formation of the more stable, more substituted enolate. libretexts.orgyoutube.com

Once formed, the nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new C-C bond. libretexts.orglibretexts.org For the synthesis of the target compound, the enolate of cyclohexanone would be alkylated with an electrophile such as ethyl 4-bromobutanoate or a similar derivative with a good leaving group (I-, Br-, TsO-). libretexts.orgumn.edu The reaction is most efficient with primary or methyl halides, as secondary halides react poorly and tertiary halides lead to elimination. libretexts.org The stereochemistry of the alkylation of cyclohexanone enolates often favors axial attack, as this pathway proceeds through a lower-energy, chair-like transition state. ubc.ca

This method is analogous to well-established procedures like the acetoacetic ester synthesis, which involves the alkylation of the enolate of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield a methyl ketone. libretexts.orglibretexts.org

Condensation and Cyclization Protocols Leading to Analogues

Condensation and cyclization reactions are foundational in constructing the cyclic frameworks of this compound analogues. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is particularly effective for forming five- and six-membered cyclic β-keto esters. organic-chemistry.org This reaction involves the base-catalyzed cyclization of a linear diester to produce a cyclic β-keto ester, a core structure for many analogues.

Another powerful strategy involves the intramolecular alkylation of a suitable precursor. For example, treating a dihalide like 1,4-dibromobutane (B41627) with diethyl malonate in the presence of a base can lead to a cyclic product. libretexts.org After initial alkylation, a second, intramolecular alkylation step forms the ring, which upon hydrolysis and decarboxylation yields a cycloalkanecarboxylic acid. libretexts.org A similar intramolecular approach can be applied to form substituted cyclohexanones.

Furthermore, various other cyclization methods have been developed for cyclohexanone synthesis. These include:

Palladium-catalyzed cyclization of alkenyl β-keto esters. organic-chemistry.org

Cationic cyclization of alkynol or enyne derivatives, which can be initiated by strong acids in specific solvents. organic-chemistry.org

Cascade reactions, such as the inter-intramolecular double Michael addition, which builds the substituted cyclohexanone ring in a single, highly diastereoselective process. beilstein-journals.orgnih.gov

Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound and its analogues is of paramount importance, as different stereoisomers can possess distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Chiral Organocatalysis for Enantioselective and Diastereoselective Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthesis. snnu.edu.cnresearchgate.net This approach avoids the use of potentially toxic or expensive metal catalysts and can provide high levels of stereocontrol.

For the synthesis of substituted cyclohexanones, organocatalysts can be employed in several key reactions:

Asymmetric Michael Additions: Chiral amines (e.g., derived from proline or cinchona alkaloids) or Brønsted acids can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, setting a stereocenter that guides subsequent cyclization. snnu.edu.cnbuchler-gmbh.com

Cascade Reactions: Organocatalysts are highly effective in mediating cascade or domino reactions. For instance, a cascade Michael addition-cyclization of chalcones or nitroalkenes with a 1,3-dicarbonyl compound can be rendered highly enantioselective and diastereoselective using a chiral organocatalyst, leading to densely functionalized cyclohexanones. nih.gov The diastereoselectivity in such cascade reactions is often excellent. beilstein-journals.org

Asymmetric Aldol and Mannich Reactions: These reactions can be used to build up the acyclic precursor with defined stereocenters before a final cyclization step.

Optically active γ-substituted cycloalkenones, which are valuable precursors, have been prepared using various asymmetric catalytic methods. mdpi.com These chiral building blocks can then be elaborated into more complex targets like this compound.

Biocatalytic and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. nih.gov Enzymes like dehydrogenases/reductases, lipases, and transaminases are powerful tools for producing enantiopure compounds. nih.govrsc.org

For the synthesis of chiral keto esters and their derivatives, enzymatic reductions are particularly relevant. nih.gov The reduction of a prochiral ketone to a chiral secondary alcohol is a common strategy to install a key stereocenter. Similarly, the enzymatic hydrolysis or transesterification of esters can be performed enantioselectively. rsc.orgnih.gov The use of whole-cell catalysts, such as baker's yeast or recombinant bacterial strains, is often preferred for industrial applications as it avoids the need for costly enzyme purification and cofactor regeneration. nih.gov

Microbial Reductions and Enantioselective Bioreductions

Enantioselective bioreduction of ketones is a well-established and highly efficient method for producing optically active alcohols, which are versatile chiral building blocks. nih.govnih.gov This strategy can be applied to a precursor of this compound, where the 3-oxo group is asymmetrically reduced to a 3-hydroxy group.

A significant body of research exists on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a structurally related β-keto ester, to the corresponding chiral (S)- or (R)-ethyl 4-chloro-3-hydroxybutanoate (CHBE). cjcatal.comnih.govnih.govresearchgate.netepa.gov These studies demonstrate the power of microbial catalysis. Various microorganisms and their enzymes have been shown to catalyze this reduction with high yield and excellent enantiomeric excess (e.e.).

Key findings include:

Recombinant E. coli strains expressing specific reductase enzymes are highly effective. For example, co-expression of an NADPH-dependent aldehyde reductase and a glucose dehydrogenase (for cofactor regeneration) in E. coli resulted in a 90.5% yield and 99% e.e. of (R)-CHBE. nih.gov

Whole cells of Saccharomyces uvarum have been used for the asymmetric reduction of related fluorinated keto esters in biphasic systems, achieving high product concentrations. researchgate.net

Yeast fermentation broths, sometimes enhanced with additives like β-cyclodextrin, can directly catalyze the reduction of COBE to (S)-CHBE with yields up to 76% and 92% e.e. cjcatal.com

Plant-based biocatalysts, such as Daucus carota (carrot), contain dehydrogenase enzymes capable of reducing various ketones to their corresponding chiral alcohols with high yields and enantioselectivity. researchgate.net

The data below summarizes several biocatalytic systems used for the asymmetric reduction of keto esters.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Recombinant E. coli (co-expressing reductase and glucose dehydrogenase)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate90.599 nih.gov
Yeast Fermentation Broth (with β-cyclodextrin)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate7692 cjcatal.com
Recombinant E. coli CCZU-T15 (in [ChCl][Gly] media)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate100 (at 2M substrate)>99 nih.gov
Daucus carotaSubstituted Heteroaryl Ketones(S)-Alcohols60-9576-99 researchgate.net
Saccharomyces uvarum SW-58Ethyl 4,4,4-trifluoroacetoacetateEthyl (R)-4,4,4-trifluoro-3-hydroxybutanoate85.085.2 researchgate.net
Enzyme-Substrate Interactions and Mechanistic Insights in Biocatalysis

The biocatalytic production of chiral hydroxy esters from ketoesters, such as the reduction of this compound to its corresponding alcohol, relies on the precise interactions between the enzyme and the substrate. Ketoreductases (KREDs) are frequently employed for the asymmetric reduction of β-keto esters, a class of compounds structurally related to this compound. rsc.org

The mechanism hinges on the enzyme's three-dimensional active site, which creates a chiral pocket. The ketoester substrate is oriented within this active site in a highly specific manner. This fixed orientation ensures that the hydride transfer from a redox cofactor, typically NADH or NADPH, occurs on a specific face (either the re or si face) of the carbonyl group. This facial selectivity is the basis for producing a single enantiomer of the resulting hydroxy ester, which is a critical building block in the pharmaceutical and food industries. rsc.org

For instance, studies have utilized enzymes like (R)-specific ketoreductase from Lactobacillus kefir (LkKRED) to produce (R)-enantiomers of hydroxy esters. rsc.org The enzyme, cofactor, and substrate work in a coordinated system, where the enzyme acts as a template to control the stereochemical outcome of the reduction.

Table 1: Key Components in the Biocatalytic Reduction of Ketoesters

ComponentRoleExample
Enzyme Provides a chiral active site for stereoselective catalysis.Ketoreductase (KRED) from Lactobacillus kefir rsc.org
Substrate The starting molecule that is converted.β-keto ester (e.g., Ethyl acetoacetate)
Cofactor Provides the reducing equivalent (hydride).NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) rsc.org
Ancillary Substrate Regenerates the reduced cofactor.2-Propanol rsc.org
Product The desired enantiomerically pure molecule.β-hydroxy ester rsc.org

Green Chemistry Principles in the Synthesis of Ketoesters

The synthesis of ketoesters is increasingly guided by the principles of green chemistry, which advocate for designing chemical processes that minimize waste and reduce environmental impact. jocpr.com Key tenets include the use of catalysis, renewable feedstocks, safer solvents, and designing for atom economy. epa.gov These principles are moving the synthesis of valuable intermediates like this compound away from traditional stoichiometric methods towards more sustainable and efficient pathways. jocpr.comepa.gov

Application of Heterogeneous Catalysis

A significant advancement in green ketoester synthesis is the use of heterogeneous catalysts, which exist in a different phase from the reactants, simplifying their removal and reuse. This approach contrasts with homogeneous catalysts, which are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

A prime example is the development of self-sufficient heterogeneous biocatalysts (ssHBs). rsc.org In this strategy, enzymes like ketoreductases are immobilized onto solid supports such as macroporous agarose (B213101) beads. rsc.org This immobilization not only makes the enzyme reusable over multiple cycles but also enhances its stability. Such systems have demonstrated high operational stability in continuous flow reactors, achieving impressive space-time yields and total turnover numbers for the catalyst and cofactors. rsc.org Beyond biocatalysis, recyclable, bifunctional iron nanocomposites have also been reported for the synthesis of α-keto acids, showcasing the broader applicability of heterogeneous catalysis in producing related carbonyl compounds. organic-chemistry.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Ketoester Synthesis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactantsDifferent phase from reactants
Separation Difficult, often requires extraction or distillationEasy, typically by simple filtration
Reusability Often not reusableGenerally reusable for multiple cycles rsc.org
Process Type Typically batch processesSuitable for continuous flow processes rsc.org
Example Soluble transition metal complexesImmobilized enzymes (biocatalysis) rsc.org, metal nanocomposites organic-chemistry.org

Solvent-Free and Aqueous Reaction Media

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives, with water being the ideal green solvent, or eliminating solvents altogether.

In the context of biocatalytic ketoester reduction, the reactions are typically run in aqueous media, often with a small amount of a water-miscible co-solvent like 2-propanol that serves as the ancillary electron donor to regenerate the cofactor. rsc.org This drastically reduces the reliance on hazardous organic solvents. Furthermore, certain synthetic steps in the creation of complex esters have been successfully performed under solvent-free (neat) conditions. researchgate.net For example, the reaction of ethyl-3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde proceeds efficiently under reflux in the absence of any solvent, highlighting a viable strategy for waste reduction. researchgate.net

Optimization for Enhanced Atom Economy and Reduced Waste Generation

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. epa.govacs.org The goal is to design synthetic routes where the majority of atoms from the starting materials end up in the product, minimizing the generation of stoichiometric byproducts that become waste. rsc.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Reactions with high atom economy are typically addition and rearrangement reactions, which can theoretically achieve 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy because they generate byproducts. acs.org For instance, the Wittig reaction, while effective, generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste, which has a significantly greater mass than the desired alkene product in many cases. rsc.org

In ketoester synthesis, strategies to improve atom economy include employing catalytic reactions. core.ac.uk For example, a Stetter addition, which is carbene-catalyzed, is 100% atom economical and generates no stoichiometric byproducts. core.ac.uk By selecting catalytic routes over stoichiometric ones, the synthesis of compounds like this compound can be designed to be inherently less wasteful, aligning with the principles of sustainable chemical manufacturing. epa.gov

Reaction Chemistry and Transformational Studies of Ethyl 4 3 Oxocyclohexyl Butanoate

Reactivity of Carbonyl Functionalities

The presence of a ketone within the cyclohexyl ring and an ester in the side chain allows for selective manipulation of the carbonyl groups. The differential reactivity of these functionalities is key to the strategic design of synthetic pathways involving this molecule.

Chemoselective Reduction Reactions

The selective reduction of the ketone in the presence of the ester is a common and valuable transformation. This can be achieved using a variety of reducing agents that are more reactive towards ketones than esters. The diastereoselectivity of this reduction is a critical aspect, as it can lead to the formation of either cis or trans isomers of the corresponding alcohol, Ethyl 4-(3-hydroxycyclohexyl)butanoate. The stereochemical outcome is influenced by factors such as the nature of the reducing agent, the solvent, and the reaction temperature.

Commonly employed reagents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). While both can reduce the ketone, NaBH₄ is generally milder and less likely to reduce the ester, making it a preferred choice for chemoselectivity. The stereochemical course of the reduction is often governed by the principles of steric approach control, where the hydride reagent attacks the carbonyl carbon from the less hindered face. For a 3-substituted cyclohexanone (B45756) like Ethyl 4-(3-oxocyclohexyl)butanoate, this can lead to a mixture of diastereomers. The exact ratio of these isomers is highly dependent on the specific reaction conditions and the steric bulk of the substituent.

Reducing AgentTypical SolventGeneral Diastereoselectivity
Sodium Borohydride (NaBH₄)Methanol, EthanolGenerally favors the equatorial alcohol
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether, THFCan show varying selectivity, often less selective than NaBH₄
L-Selectride®THFHigh stereoselectivity for the axial alcohol
Diisobutylaluminium Hydride (DIBAL-H)Toluene, THFCan be selective at low temperatures

Note: The diastereoselectivity is highly substrate and condition dependent. The information in this table represents general trends for substituted cyclohexanones.

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

The ketone functionality of this compound can participate in aldol-type condensation reactions, which are powerful methods for forming new carbon-carbon bonds. In the presence of a base or an acid, the ketone can form an enolate or an enol, which can then act as a nucleophile.

An intramolecular aldol (B89426) condensation of this compound could potentially lead to the formation of a bicyclic system. beilstein-journals.org This would involve the formation of an enolate at one of the α-carbons of the cyclohexanone ring, followed by an intramolecular attack on the ester carbonyl. However, the relative reactivity of the ketone and ester carbonyls, as well as the thermodynamics of the ring system formed, would dictate the feasibility and outcome of such a reaction. Generally, intramolecular reactions that form five- or six-membered rings are favored. wikipedia.org

Intermolecular aldol reactions with other carbonyl compounds are also possible. For example, reaction with an aldehyde in the presence of a base would lead to a β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone.

Ketalization and Acetalization Reactions

Ketalization is a common strategy to protect the ketone functionality from reacting with nucleophiles or under basic conditions. This is particularly useful when transformations are desired at the ester group or another part of the molecule. The reaction involves treating this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This forms a cyclic ketal, which is stable to a wide range of reagents.

The protection can be reversed by treatment with aqueous acid, regenerating the ketone. This protection-deprotection sequence allows for a greater range of synthetic manipulations on the molecule.

Protecting GroupReagentsProtection ConditionsDeprotection Conditions
Ethylene KetalEthylene glycol, p-toluenesulfonic acidToluene, reflux with Dean-Stark trapAqueous acid (e.g., HCl, H₂SO₄)
Dimethyl KetalMethanol, acid catalystAnhydrous conditionsAqueous acid

Cyclohexanone Ring Transformations

The cyclohexanone ring itself can be the site of various transformations, leading to more complex and diverse structures.

Enamine and Enol-Based Transformations

The ketone can be converted into an enamine by reaction with a secondary amine, such as pyrrolidine (B122466) or morpholine. libretexts.org Enamines are nucleophilic at the α-carbon and can undergo a variety of alkylation and acylation reactions, known as the Stork enamine alkylation. masterorganicchemistry.com This provides a powerful method for introducing substituents at the α-position of the cyclohexanone ring. youtube.comlibretexts.org For this compound, this would allow for the introduction of alkyl or acyl groups at the 2- or 4-positions of the cyclohexyl ring. The regioselectivity of enamine formation and subsequent alkylation can often be controlled by the choice of the secondary amine and the reaction conditions.

Enol ethers, formed by reacting the ketone with an alcohol under acidic conditions, can also serve as nucleophiles in various reactions, although they are generally less reactive than enamines.

Ring Annulation and Expansion/Contraction Reactions

Ring annulation reactions are powerful tools for the construction of fused ring systems. The Robinson annulation, for example, involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgnih.govresearchgate.net In the context of this compound, the enolate of the cyclohexanone could act as the Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to yield a bicyclic enone. This would create a decalin ring system, a common motif in natural products.

Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, can be used to convert the six-membered cyclohexanone ring into a seven-membered cycloheptanone (B156872) ring. chemsynthesis.com This reaction typically proceeds through the formation of a β-amino alcohol from the ketone, followed by treatment with nitrous acid to induce a rearrangement with concomitant ring expansion. This would provide access to cycloheptanone derivatives bearing the ethyl butanoate side chain.

Conversely, ring contraction reactions, though less common, can also be envisioned under specific conditions, potentially leading to cyclopentane (B165970) derivatives.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Derivatizations

The intended article was to be structured around the core outline provided, focusing on the selective hydrolysis, transesterification, amidation, and other nucleophilic acyl substitutions of the ester group in this compound. This would have included the creation of detailed data tables to present research findings. However, the absence of specific studies on this compound prevents the compilation of such scientifically accurate and detailed content.

General chemical principles suggest that the ester functional group in this compound would be susceptible to nucleophilic acyl substitution reactions. Hydrolysis, for instance, would be expected to yield 4-(3-oxocyclohexyl)butanoic acid. Transesterification would lead to the formation of a different ester, and amidation would produce the corresponding amide. Nevertheless, without specific experimental validation for this molecule, any discussion would remain purely theoretical and would not meet the requirement for "detailed research findings."

Further investigation into broader chemical literature for analogous structures might provide some predictive insights, but this would deviate from the strict instruction to focus solely on "this compound." Given the constraints and the lack of specific data, it is not possible to deliver an article that is both comprehensive and scientifically rigorous as per the user's request.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of Ethyl 4-(3-oxocyclohexyl)butanoate in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment, number, and connectivity of protons. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester group, the aliphatic butanoate chain, and the substituted cyclohexanone (B45756) ring. The deshielding effects of the adjacent oxygen and carbonyl groups are key to assigning specific resonances.

Expected ¹H NMR Chemical Shifts and Multiplicities

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl (-O-CH₂-CH₃) ~1.25 Triplet (t) 3H
Ethyl (-O-CH₂-CH₃) ~4.12 Quartet (q) 2H
Butanoate (-CH₂-COOEt) ~2.30 Triplet (t) 2H
Cyclohexanone Ring Protons ~1.5 - 2.5 Multiplets (m) 9H

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The chemical shifts are highly indicative of the carbon type (e.g., carbonyl, oxygenated, aliphatic). The presence of two distinct carbonyl signals is a key diagnostic feature.

Expected ¹³C NMR Chemical Shifts

Assigned Carbon(s) Predicted Chemical Shift (δ, ppm)
Ketone (C=O) ~211
Ester (C=O) ~173
Ethyl (-O-C H₂-CH₃) ~60
Cyclohexanone (C3) ~41
Aliphatic CH₂ and CH carbons ~25 - 45

To unambiguously confirm the complex structure and assign all proton and carbon signals, two-dimensional NMR experiments are essential.

Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. This technique would be used to trace the connectivity within the ethyl group, along the butanoate chain, and throughout the spin systems of the cyclohexanone ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. This powerful experiment definitively links the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming C-H bonds.

Expected Key 2D NMR Correlations

Experiment Correlating Nuclei (Proton → Carbon/Proton) Significance
COSY -O-CH₂-CH₃ ↔ -O-CH₂-CH₃ Confirms ethyl group connectivity
COSY Protons on butanoate chain Confirms butanoate chain connectivity
HSQC All CH, CH₂, CH₃ protons ↔ their attached carbons Links ¹H and ¹³C assignments
HMBC -O-CH₂-CH₃ → Ester C=O Confirms ethyl ester structure
HMBC -CH₂-COOEt → Ester C=O Confirms butanoate ester structure

| HMBC | Cyclohexyl protons → Butanoate chain carbons | Confirms linkage of ring to side chain |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₂H₂₀O₃), the calculated exact mass is 212.1412 Da.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides corroborating structural evidence. Key fragmentation pathways for this molecule would likely involve cleavage adjacent to the carbonyl groups and within the aliphatic chain.

Predicted HRMS Fragmentation Analysis

m/z Value (Nominal) Possible Fragment Ion Fragmentation Pathway
212 [C₁₂H₂₀O₃]⁺ Molecular Ion (M⁺)
183 [M - C₂H₅]⁺ Loss of the ethyl radical from the ester
167 [M - OC₂H₅]⁺ Loss of the ethoxy radical (alpha-cleavage of ester)
113 [C₇H₉O]⁺ Cleavage of the butanoate chain from the ring
85 [C₄H₅O₂]⁺ Fragment from butanoate chain

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups. The distinct frequencies for the ketone and ester C=O bonds allow for their differentiation. study.comspectroscopyonline.comorgchemboulder.comwpmucdn.com

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2850-2960 C-H stretch Aliphatic (sp³ C-H)
~1735-1750 C=O stretch Saturated Ester study.com
~1715 C=O stretch Saturated Ketone orgchemboulder.com

Chiral Chromatography and Spectroscopic Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC)

The carbon atom of the cyclohexanone ring to which the butanoate side chain is attached (C1 of the ring) is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a non-racemic sample. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A typical method would involve a normal-phase separation. frontiersin.orgnih.govscielo.br

Hypothetical Chiral HPLC Method

Parameter Description
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase n-Hexane / Isopropanol mixture (e.g., 90:10 v/v)
Detection UV detector (monitoring the weak carbonyl n→π* transition, ~280-300 nm)

| Result | Two separated peaks corresponding to the (R)- and (S)-enantiomers |

Spectroscopic Analysis of Conformational Isomers

The six-membered cyclohexanone ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. fiveable.meyoutube.com In this conformation, the ethyl butanoate substituent at the C1 position can be oriented in either an axial or an equatorial position.

Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same face of the ring, the conformation where the large ethyl butanoate group occupies the equatorial position is overwhelmingly favored at equilibrium. openochem.orglibretexts.org The axial conformer is significantly higher in energy and thus represents a minor component of the conformational mixture.

While difficult to observe at room temperature due to rapid ring-flipping, low-temperature NMR spectroscopy could potentially be used to "freeze out" the individual conformers. This would slow the rate of interconversion, allowing for the detection and characterization of signals for both the major equatorial and minor axial isomers, providing direct experimental insight into the conformational equilibrium.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of organic molecules. nrel.gov For a molecule like Ethyl 4-(3-oxocyclohexyl)butanoate, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p), are employed to model its properties. mdpi.comresearchgate.net These calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule.

In a study on β-keto esters, DFT calculations at the M062x/6-311+G(d,p) level were used to analyze the reactivity of the compounds. mdpi.comnih.gov The analysis of the electronic structure helps in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity towards various reagents. For this compound, the ketone and ester carbonyl groups are expected to be the primary electrophilic centers, while the enolizable protons alpha to the carbonyl groups are potential nucleophilic sites.

Furthermore, theoretical studies on cyclohexanone (B45756) derivatives using DFT have been conducted to investigate their electrochemical properties. researchgate.net Such studies calculate parameters like HOMO-LUMO energy gaps to understand the reactivity and electronic transitions within the molecules. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative DFT Functionals and Basis Sets in Computational Studies of Related Organic Molecules

FunctionalBasis SetApplicationReference
M06-2Xdef2-TZVPCalculation of geometries, energies, and other properties of organic radicals and closed-shell molecules. nrel.gov
M062x6-311+G(d,p)Optimization and reactivity analysis of β-keto esters. mdpi.com
B3LYP6-311+G(d,p)Geometry optimization and vibrational frequency calculations of cyclohexanone derivatives. researchgate.net
PBE06-31+G(d,p)Investigation of electrochemical properties of cyclohexanone derivatives. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound significantly influence its physical and chemical properties. The cyclohexane (B81311) ring in this molecule is expected to adopt a chair conformation to minimize angle and torsional strain. youtube.com However, the presence of the oxo group introduces some flattening of the ring compared to cyclohexane.

For the substituted cyclohexane ring, the butanoate side chain can exist in either an axial or an equatorial position. It is well-established that for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org The flexible ethyl butanoate side chain also possesses multiple rotatable bonds, leading to a variety of possible conformations. researchgate.netacs.org

Computational methods are crucial for exploring the potential energy surface of such flexible molecules and identifying the most stable conformers. acs.orgacs.org Conformational analysis of related molecules, such as symmetrically substituted cyclohexanones, has been a subject of interest to understand the interplay of various steric and electronic effects. acs.orgacs.org For this compound, a thorough conformational search would involve rotation around the single bonds of the side chain and consideration of the ring inversion of the cyclohexanone moiety. The relative energies of the resulting conformers can be calculated to determine their populations at a given temperature. nih.gov

Elucidation of Reaction Mechanisms and Transition State Structures

The synthesis of this compound can be envisioned through a Michael addition reaction. wikipedia.orglibretexts.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.commakingmolecules.com In a possible synthetic route, an enolate derived from a butanoate precursor could act as the Michael donor, adding to cyclohex-2-enone, the Michael acceptor. youtube.com

The mechanism of the Michael reaction proceeds in three main steps:

Formation of the enolate by deprotonation of the α-carbon of the butanoate ester.

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated ketone.

Protonation of the resulting enolate to give the final 1,5-dicarbonyl product. libretexts.orgmasterorganicchemistry.com

Computational chemistry provides a powerful avenue for elucidating the intricate details of such reaction mechanisms. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. researchgate.net The activation energies calculated for different possible pathways can help in understanding the regio- and stereoselectivity of the reaction. For instance, in a related conjugate addition reaction, transition state structures were calculated at the M06-2X/6-31(d) level of theory to rationalize the stereochemical outcome. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for structural verification.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. While routine 1D NMR spectra of similar molecules like propyl butanoate might show overlapping signals, computational predictions can help in assigning the peaks to specific nuclei. stackexchange.com The accuracy of predicted NMR chemical shifts can be improved by employing appropriate levels of theory and considering solvent effects.

Similarly, the vibrational frequencies in the IR spectrum can be calculated computationally. These calculated frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretching frequencies of the ketone and ester groups. researchgate.net In a study of a keto-enol system, theoretical vibrational spectra were used to assign the bands in the experimental IR and Raman spectra. researchgate.net The correlation between calculated and experimental spectra is a valuable tool in confirming the structure of a synthesized compound. mdpi.com

Catalytic Applications and Role in Catalytic Cycles

Substrate in Metal-Catalyzed Organic Transformations

There is currently no available scientific literature detailing the use of Ethyl 4-(3-oxocyclohexyl)butanoate as a substrate in metal-catalyzed organic transformations. Research in the broader field of metal-catalyzed reactions often focuses on related structures, such as β-keto esters and cyclic ketones, but specific examples involving the title compound are absent from prominent databases of chemical reactions and publications. The potential for this compound to undergo reactions such as catalytic hydrogenation of the ketone, alpha-alkylation, or cross-coupling reactions remains a subject for future investigation.

Participation in Organocatalytic Cascades and Domino Reactions

Similarly, the role of this compound in organocatalytic cascades and domino reactions has not been documented in peer-reviewed scientific literature. Organocatalysis is a powerful tool for the construction of complex molecular architectures, and molecules containing both a ketone and an ester functionality are often versatile substrates. However, no studies have specifically reported the application of this compound in such reaction sequences.

Role as a Substrate or Product in Biocatalytic Processes

The involvement of this compound as either a substrate or a product in biocatalytic processes is another area where specific research is lacking. Biocatalysis, utilizing enzymes or whole organisms, offers a green and highly selective alternative for chemical synthesis. While the biocatalytic reduction of ketones and hydrolysis of esters are common transformations, no studies have been found that specifically address the biocatalytic production or modification of this compound.

Influence of Catalyst Design on Reaction Selectivity and Efficiency

Given the absence of reported catalytic reactions involving this compound, there is consequently no research on the influence of catalyst design on the selectivity and efficiency of such transformations. The design of catalysts to control chemo-, regio-, and stereoselectivity is a cornerstone of modern catalysis research. Future studies on the catalytic applications of this compound would undoubtedly benefit from a systematic investigation into how the structure of the catalyst influences the reaction outcome.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of β-keto esters and related structures has traditionally relied on methods like the Claisen condensation. While effective, these methods can have limitations. Modern synthetic chemistry is continuously seeking more efficient, atom-economical, and environmentally benign alternatives.

Future research into the synthesis of Ethyl 4-(3-oxocyclohexyl)butanoate could focus on novel catalytic approaches. For instance, methods developed for other ketoesters, such as the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes, provide a pathway that could be adapted. nih.govacs.org Another area of exploration is the development of heterogeneous catalysts for the synthesis of β-keto esters, which simplifies purification and catalyst recycling, contributing to a more sustainable process. thieme-connect.com Research into the synthesis of related structures, like ethyl 4,4-difluoro-3-oxobutanoate, involves the reaction of ethyl acetate (B1210297) with a difluoroacetate (B1230586) precursor in the presence of a base like sodium ethoxide, achieving high yields. chemicalbook.com Adapting such condensation strategies using precursors relevant to the target molecule presents a viable path for developing efficient synthetic routes.

Exploration of Highly Chemo- and Stereoselective Transformations

The presence of a ketone in this compound invites exploration into its stereoselective reduction to produce chiral hydroxy-esters. These chiral building blocks are of immense value in the synthesis of pharmaceuticals and other biologically active compounds. nih.govamazonaws.comnih.gov The asymmetric reduction of prochiral ketones is a well-established field, with significant potential for application to this specific substrate. amazonaws.com

Biocatalytic Reductions: A prominent avenue of research is the use of biocatalysts, such as enzymes or whole-cell systems, for highly selective reductions. nih.gov Dehydrogenase enzymes, in particular, are used for the reduction of carbonyl groups to their corresponding alcohols with high stereoselectivity. amazonaws.com Studies on analogous β-keto esters have demonstrated the power of this approach. Recombinant E. coli cells, for example, have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to yield the corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% e.e.) and high yields. nih.gov Similarly, various microorganisms contain robust dehydrogenases/reductases capable of converting a wide range of ketones and keto esters into optically pure alcohols. nih.govnih.gov The use of immobilized enzymes further enhances the industrial feasibility of these processes. nih.gov

Chemo-catalytic Reductions: Alongside biocatalysis, asymmetric transfer hydrogenation (ATH) using metal catalysts with chiral ligands offers a powerful alternative. An iridium-based catalyst has been used for the enantioselective reduction of β-keto esters in water, operating efficiently across a wide pH range and yielding β-hydroxy esters in excellent yields and selectivities. organic-chemistry.org The development of such catalysts tailored for the reduction of the cyclohexanone (B45756) moiety in this compound could provide access to all possible stereoisomers of the corresponding alcohol.

Catalyst/MethodSubstrate TypeKey FindingReference
Recombinant E. coliEthyl 4-chloro-3-oxobutanoateEffective biotransformation to (S)-CHBE with >99% e.e. nih.gov
(S)-1-phenylethanol dehydrogenase (PEDH)Prochiral ketones & β-keto estersHigh enantioselectivity for producing homochiral building blocks. nih.govnih.gov
Iridium(III) Catalystβ-keto esterspH-independent asymmetric transfer hydrogenation in water with excellent yields. organic-chemistry.org
Geotrichum candidum (immobilized)KetonesExcellent enantioselectivity (>99% ee) in a semi-continuous flow process. nih.gov

Potential as a Versatile Intermediate in Advanced Organic Synthesis

The true value of a chemical compound often lies in its utility as a versatile intermediate for constructing more complex molecular architectures. acs.org this compound, and particularly its chiral derivatives, holds significant potential in this regard.

Optically active hydroxy-esters, such as those that would be produced from the stereoselective reduction of this compound, are highly useful chiral building blocks for natural product synthesis. orgsyn.org The bifunctionality of the molecule allows for orthogonal chemical modifications. The ester can be hydrolyzed, reduced, or converted to an amide, while the ketone (or the resulting alcohol) provides a handle for ring-opening reactions, further functionalization, or the introduction of new stereocenters. For example, the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for carbapenem (B1253116) antibiotics, relies on chiral precursors derived from lactate (B86563) esters. elsevierpure.com This highlights the demand for chiral intermediates like the ones accessible from this compound for synthesizing high-value pharmaceutical compounds.

Integration with Flow Chemistry and Process Intensification for Sustainable Production

To meet industrial demand, the development of robust, scalable, and economically viable production processes is crucial. pharmafeatures.com Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is transforming chemical manufacturing. cobaltcommunications.com

Flow Chemistry: Shifting from traditional batch manufacturing to continuous flow processing is a cornerstone of process intensification. pharmafeatures.com Flow reactors offer superior heat and mass transfer, tighter control over reaction parameters, and enhanced safety, especially for highly exothermic reactions. pharmasalmanac.comcetjournal.it An in-flow process for synthesizing β-keto esters has already been developed, demonstrating the feasibility of this approach. nih.govacs.orgthieme-connect.com Applying flow chemistry to the synthesis of this compound could lead to significantly higher yields and purity while reducing reaction times and waste. pharmasalmanac.com For instance, biocatalytic reductions have been successfully implemented in semi-continuous flow processes, resulting in higher space-time yields compared to batch processes. nih.gov

Process Intensification: This discipline combines multiple operational steps (e.g., reaction, extraction, purification) into a single, more efficient operation. numberanalytics.com The goal is to reduce the plant's physical footprint, lower capital costs, and minimize environmental impact. cobaltcommunications.comcetjournal.it For a molecule like this compound, a future intensified process might involve its continuous synthesis in a flow reactor, followed immediately by an in-line stereoselective reduction in a packed-bed bioreactor, and then a continuous extraction and purification step. Such an end-to-end continuous manufacturing process represents the ultimate goal of process intensification in pharmaceutical and fine chemical production. pharmasalmanac.com

ParameterTraditional Batch ProcessContinuous Flow ProcessReference
Heat & Mass Transfer Often limited, can lead to hotspots and side reactions.Highly efficient due to large surface-area-to-volume ratios. pharmasalmanac.com
Safety Larger volumes of hazardous materials present at one time.Small hold-up volume minimizes risk. pharmasalmanac.comcetjournal.it
Scalability Can be complex and require re-optimization.Often more straightforward by running the system for longer. pharmafeatures.com
Process Control Less precise control over temperature and residence time.Tight, steady-state control over process variables. pharmafeatures.com
Yield & Purity Can be lower due to side reactions and variability.Often higher yields and purity due to better control. pharmasalmanac.com

Q & A

Q. What are common synthetic routes for preparing Ethyl 4-(3-oxocyclohexyl)butanoate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-bromobutanoate reacts with cyclohexanone derivatives under mild conditions using catalysts like tetrabutylammonium iodide (TBAI) in tetrahydrofuran (THF) with a base (e.g., K₂CO₃). This method emphasizes solvent selection, catalyst efficiency, and temperature control to optimize yield . Alternative routes involve Claisen or Michael addition mechanisms, where the keto-ester group acts as a reactive site for cyclization or alkylation .

Q. How is the structural identity of this compound validated in research?

Characterization typically includes:

  • FTIR : To confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and ester (C-O, ~1200–1250 cm⁻¹) functional groups.
  • NMR : ¹H NMR identifies proton environments (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, ester ethyl group at δ 1.2–1.4 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
  • Elemental analysis : Validates empirical formula (C₁₂H₁₈O₃) .

Q. What solvents and conditions are optimal for storing this compound?

Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, as the keto group is susceptible to degradation. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?

The cyclohexyl ketone moiety introduces stereochemical complexity. Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or enantiopure starting materials. For example, catalytic hydrogenation of ethyl 2-keto-4-phenylbutanoate derivatives yields (R)- or (S)-configured products, which can guide functionalization of the cyclohexyl group . Kinetic resolution during cyclization may also produce diastereomers, requiring chiral HPLC or NMR analysis for separation .

Q. What strategies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR/IR spectra often arise from tautomerism (keto-enol equilibria) or conformational flexibility in the cyclohexyl ring. Mitigation strategies:

  • Variable-temperature NMR : To observe dynamic interconversions.
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts.
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., bond lengths, angles) .

Q. How can the reactivity of the 3-oxocyclohexyl group be leveraged in multi-step syntheses?

The keto group serves as a handle for:

  • Reduction : To form secondary alcohols for pharmaceutical intermediates.
  • Condensation : With hydrazines or diamines to synthesize heterocycles (e.g., pyrazoles, benzimidazoles), as demonstrated in analogous chloro-oxobutanoate reactions .
  • Cross-coupling : Suzuki-Miyaura reactions using halogenated derivatives of the cyclohexyl ring .

Q. What are the downstream applications of this compound in medicinal chemistry?

The compound is a precursor for spirocyclic ketones (e.g., spirononane-1,6-dione via hydrolysis/decarboxylation) and fluorophores (e.g., isothiazolopyridine derivatives with optical properties). Its derivatives exhibit bioactivity in analgesia and enzyme inhibition studies, though toxicity profiling (e.g., Ames test, microsomal stability) is critical .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to assess variables (catalyst loading, temperature) for yield improvement .
  • Analytical Validation : Cross-validate spectral data with reference standards (e.g., Pharmacopeia guidelines) to ensure reproducibility .
  • Safety Protocols : Adopt hazard controls (e.g., fume hoods, PPE) due to potential irritancy (H315, H319) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.